2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one
Description
2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one (CAS: 2452341-99-8) is a brominated ketone featuring a unique bicyclic framework. The molecule comprises a 2-oxabicyclo[2.1.1]hexane ring substituted with a methyl group at the 4-position and a bromoethanone moiety at the 1-position. This structure confers significant steric and electronic effects, distinguishing it from simpler aromatic or aliphatic bromoketones.
The compound’s bicyclo[2.1.1]hexane system introduces high ring strain, which may enhance reactivity in substitution or cycloaddition reactions. Potential applications include its use as an intermediate in pharmaceuticals or agrochemicals, leveraging its rigid framework to influence stereochemistry or bioavailability.
Properties
Molecular Formula |
C8H11BrO2 |
|---|---|
Molecular Weight |
219.08 g/mol |
IUPAC Name |
2-bromo-1-(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)ethanone |
InChI |
InChI=1S/C8H11BrO2/c1-7-3-8(4-7,11-5-7)6(10)2-9/h2-5H2,1H3 |
InChI Key |
GRSCLBTYXIDMRY-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(OC2)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Bromination of Methyl-Substituted Precursors
Method Overview:
This approach involves brominating methyl-substituted aromatic or aliphatic ketones to introduce the bromine atom at the desired position. The process typically employs electrophilic bromination reagents such as bromine (Br₂), N-bromosuccinimide (NBS), or Oxone in conjunction with ammonium bromide, under controlled conditions.
- Reagents: Bromine or NBS, ammonium bromide
- Solvents: Methanol, chloroform, or acetonitrile
- Temperature: Usually ambient (20°C) or slightly cooled (0°C to 5°C)
- Reaction Time: 1–6 hours depending on reagent and temperature
Representative Reaction:
For example, bromination of methylphenyl ketones using bromine in chloroform at room temperature yields mono-brominated products with high selectivity and yields around 80–96%.
Example:
C₆H₅-CO-CH₃ + Br₂ → 2-Bromo-1-phenylethanone
Oxidative Bromination Using Oxone and Ammonium Bromide
Method Overview:
Oxone (potassium peroxymonosulfate) in combination with ammonium bromide facilitates selective bromination of methyl groups adjacent to aromatic rings or within cyclic systems. This method is advantageous for introducing bromine at specific positions with high yields and minimal over-bromination.
- Reagents: Oxone, ammonium bromide
- Solvent: Methanol or aqueous media
- Temperature: Reflux or ambient temperature
- Reaction Time: Approximately 0.7 hours (40 minutes)
Example Procedure:
Oxone and ammonium bromide in methanol under reflux produce 2-bromo-1-(m-tolyl)ethan-1-one with yields around 96%. The process involves the formation of a bromonium ion intermediate, which reacts with the methyl group to form the brominated ketone.
Bromination via N-Bromosuccinimide (NBS) with Catalysis
Method Overview:
NBS, often in the presence of acids like p-toluenesulfonic acid or TMS-OTf, under thermal or radical conditions, provides a controlled route for benzylic or allylic bromination. This method is suitable for selective bromination at methyl or benzylic positions within cyclic systems.
- Reagents: NBS, TMS-OTf or p-toluenesulfonic acid
- Solvent: Acetonitrile or dichloromethane
- Temperature: 40°C to 50°C
- Duration: 24 hours or until completion
Example:
Bromination of methyl-aryl ketones in acetonitrile at 50°C with NBS yields the brominated product with yields around 82–90%.
Note: Radical initiators are generally unnecessary due to the high reactivity of NBS under these conditions.
Cyclization to Form the Oxabicyclic System
Method Overview:
Following bromination, cyclization strategies are employed to generate the 2-oxabicyclo[2.1.1]hexane core. This often involves nucleophilic attack by oxygen or other heteroatoms, facilitated by Lewis acids or thermal conditions.
- Reagents: Strong Lewis acids (e.g., BF₃·Et₂O) or thermal activation
- Solvent: Dichloromethane or toluene
- Temperature: Elevated (around 80–120°C)
- Duration: Several hours
Outcome:
These cyclizations produce the desired oxabicyclic structure with the bromine atom positioned at the appropriate site on the fused ring system.
Final Functionalization to Attach the Ethan-1-one Moiety
Method Overview:
The final step involves attaching the ethan-1-one group via nucleophilic substitution or addition reactions, often under basic conditions or using organometallic reagents.
- Reagents: Organometallics (e.g., Grignard reagents) or aldehyde/ketone precursors
- Solvent: Tetrahydrofuran (THF) or diethyl ether
- Temperature: -78°C to room temperature
- Duration: Several hours
This step ensures the formation of the ethan-1-one linkage attached to the oxabicyclic core, completing the synthesis of the target compound.
Summary Table of Preparation Methods
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Bromination with Bromine | Bromine (Br₂) | Chloroform | 20°C | 1–2 hours | 80% | Direct electrophilic aromatic substitution |
| Oxidative Bromination | Oxone + Ammonium Bromide | Methanol | Reflux | 0.7 hours | 96% | Selective benzylic bromination |
| NBS-mediated Bromination | NBS + Acid Catalyst | Acetonitrile | 50°C | 24 hours | 82–90% | Radical bromination |
| Cyclization to Oxabicyclic System | Lewis acids or heat | Dichloromethane | 80–120°C | Several hours | Variable | Ring formation step |
| Functionalization to Ethan-1-one | Organometallic reagents | THF or Ether | -78°C to RT | Several hours | Variable | Final linkage formation |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive compounds, potentially serving as a bioisostere for ortho-substituted benzene rings.
Materials Science: The unique bicyclic structure can be utilized in the development of new materials with specific properties.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, similar compounds have been shown to act as inhibitors of certain enzymes, such as IRAK4, by binding to their active sites and inhibiting their kinase activity. This prevents downstream signaling cascades, thereby reducing the production of inflammatory cytokines and chemokines.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally analogous bromoketones:
Biological Activity
2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one, also known by its CAS number 2792155-72-5, is a compound that has garnered interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 219.08 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-bromo-1-(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)ethan-1-one |
| CAS Number | 2792155-72-5 |
| Molecular Formula | C8H11BrO2 |
| Molecular Weight | 219.08 g/mol |
The biological activity of this compound is largely attributed to its ability to act as a bioisostere of ortho-substituted phenyl rings, which are prevalent in many biologically active compounds. This substitution allows for improved physicochemical properties, such as increased water solubility and reduced lipophilicity, while retaining bioactivity .
Case Studies and Research Findings
Case Study 1: Medicinal Chemistry Applications
Recent studies have demonstrated that compounds similar to this compound have been successfully incorporated into drug designs targeting various biological pathways. For instance, the incorporation of 2-oxabicyclo[2.1.1]hexanes into drug structures has shown enhanced efficacy and reduced side effects compared to traditional phenyl-based compounds .
Case Study 2: Agrochemical Development
In agrochemistry, the compound has been evaluated as a potential replacement for existing agrochemicals that utilize phenyl rings. The structural modifications provided by the bicyclic system have led to improved solubility and bioactivity in formulations intended for pest control .
Comparative Analysis with Similar Compounds
To better understand the significance of this compound, a comparison with related compounds is essential:
| Compound Name | Bioactivity | Application Area |
|---|---|---|
| 4-Methyl-2-oxabicyclo[2.1.1]hexane | Anti-inflammatory properties | Medicinal Chemistry |
| 2-Oxabicyclo[2.1.1]hexane | Bioisostere for ortho-substituted phenols | Drug Development |
| Benzene derivatives | Established bioactivity but lower solubility | Various Pharmaceuticals |
Q & A
Q. What are the standard synthetic routes for 2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via bromination of a precursor ketone using agents like N-bromosuccinimide (NBS) in halogenated solvents (e.g., chloroform). Key parameters include:
- Temperature control : 0–25°C to minimize side reactions.
- Catalyst selection : Lewis acids (e.g., FeCl₃) enhance regioselectivity.
- Solvent polarity : Non-polar solvents reduce electrophilic byproducts. For scale-up, continuous flow reactors improve yield consistency by ensuring rapid mixing and temperature uniformity .
| Condition | Yield (%) | Purity (%) | Reference Method |
|---|---|---|---|
| NBS in CHCl₃, 0°C | 78 | 95 | HPLC |
| Br₂ in CCl₄, 25°C | 65 | 88 | NMR |
Q. What spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?
- X-ray crystallography : Resolves the strained bicyclo[2.1.1]hexane ring geometry and confirms bromine positioning. SHELXL refinement is recommended for high-resolution data .
- ¹H/¹³C NMR : Look for deshielded carbonyl carbons (~200 ppm) and methyl group splitting patterns (δ 1.2–1.5 ppm) .
- HPLC : Use reverse-phase columns (e.g., Newcrom R1) with UV detection at 254 nm for purity assessment .
Q. How does the 4-methyl-2-oxabicyclo[2.1.1]hexane scaffold influence the compound’s reactivity?
The bicyclic system introduces steric strain and electron-rich oxygen, which:
- Enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions.
- Limits ring-opening reactions under mild conditions due to kinetic stability .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reaction pathways for nucleophilic substitutions involving this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and activation energies. For example:
Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?
Discrepancies may arise from:
- Purity variations : Use orthogonal characterization (e.g., LC-MS + elemental analysis).
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for metabolite interference.
- Structural analogs : Compare with 4-methyl-2-oxabicyclo[2.1.1]hexan-3-one to isolate ketone vs. bromo-ketone effects .
Q. How does the compound interact with biological macromolecules, and what experimental approaches validate these interactions?
- Covalent binding : The bromo-ketone forms adducts with cysteine residues (confirmed via mass spectrometry).
- Docking studies : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., kinases).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
Q. What are the thermal stability thresholds for this compound, and how do decomposition pathways affect storage?
Thermogravimetric analysis (TGA) shows decomposition >150°C. Primary degradation products include:
- Ring-opened aldehydes (via retro-Diels-Alder pathways).
- HBr release , detectable via FT-IR (ν ~600 cm⁻¹). Store under inert gas at –20°C to prolong shelf life .
Methodological Recommendations
- Crystallography : Refine structures using SHELXL with TWIN/BASF commands for high-quality data .
- Synthetic Reproducibility : Pre-dry solvents (molecular sieves) and monitor reactions via in-situ IR for carbonyl intermediates.
- Bioactivity Validation : Pair computational predictions with SPR (Surface Plasmon Resonance) for real-time interaction analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
